4,4-Dimethoxypiperidine hydrochloride
Overview
Description
4,4-Dimethoxypiperidine hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two methoxy groups attached to the fourth carbon of the piperidine ring
Preparation Methods
The synthesis of 4,4-Dimethoxypiperidine hydrochloride typically involves the etherification of 4-piperidone or its derivatives. One common method includes the reaction of 4-piperidone with methanol in the presence of an acid catalyst to form 4,4-dimethoxypiperidine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods often focus on optimizing yield and purity while minimizing the use of expensive or toxic reagents .
Chemical Reactions Analysis
4,4-Dimethoxypiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to 4-piperidone or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
4,4-Dimethoxypiperidine hydrochloride has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Mechanism of Action
The mechanism of action of 4,4-Dimethoxypiperidine hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The methoxy groups may play a role in modulating its reactivity and interactions with other molecules. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
4,4-Dimethoxypiperidine hydrochloride can be compared with other piperidine derivatives, such as:
4-Hydroxypiperidine: Similar in structure but with hydroxyl groups instead of methoxy groups.
Piperidine: The parent compound without any substituents.
4,4-Dimethoxypiperidine: The non-hydrochloride form of the compound These compounds share some chemical properties but differ in their reactivity, solubility, and potential applications
Properties
IUPAC Name |
4,4-dimethoxypiperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-7(10-2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLUXVNVZPVERV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNCC1)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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